N-(4-acetamidophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide
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Description
N-(4-acetamidophenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H20N6O4S and its molecular weight is 416.46. The purity is usually 95%.
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Scientific Research Applications
Bioactive Metabolite Formation
One significant application in scientific research relates to the bioactive metabolite formation of related compounds like acetaminophen. Acetaminophen, after deacetylation, conjugates with arachidonic acid in the brain and spinal cord to form potent bioactive molecules like N-arachidonoylphenolamine (AM404). This process involves the enzyme fatty acid amide hydrolase and impacts the endocannabinoid system and pain regulation pathways (Högestätt et al., 2005).
Antitumor Activity
Research into related N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings has shown potential antitumor activity. Compounds synthesized using a 2-(4-aminophenyl)benzothiazole structure displayed considerable anticancer activity against various human tumor cell lines. This suggests that similar structures could be explored for their antitumor properties (Yurttaş et al., 2015).
Cyto-Genotoxicity Evaluation
The environmental impact and potential toxicity of related compounds like paracetamol (acetaminophen) have been studied using biomarker approaches. For instance, the freshwater bivalve Dreissena polymorpha was exposed to paracetamol to evaluate its sub-lethal effects, demonstrating moderate cyto-genotoxicity. Such studies highlight the environmental considerations of pharmaceuticals and their metabolites (Parolini et al., 2010).
Optoelectronic Properties
The optoelectronic properties of thiazole-based polythiophenes, which can be structurally related to the compound , have been explored for their potential use in electronic devices. Research on thiazole-containing monomers and their conducting polymers has shown promising optical band gaps and switching times, indicating applications in optoelectronics and possibly in gene delivery systems (Camurlu & Guven, 2015; Carreon et al., 2014).
Mechanisms of Action and Pharmacology
The mechanisms of action of acetaminophen, a related compound, continue to be a subject of research due to its analgesic and antipyretic effects. Despite its widespread use, the precise mechanisms contributing to its pharmacological activities remain partially understood. This gap in knowledge underscores the importance of research into bioactive compounds and their effects on human health (Toussaint et al., 2010).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S/c1-10(25)19-11-5-7-12(8-6-11)20-13(26)9-29-17-21-14-15(22(17)2)23(3)18(28)24(4)16(14)27/h5-8H,9H2,1-4H3,(H,19,25)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJRPHNLIISVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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